molecular formula C6H10O3<br>C6H10O3<br>CH3COCH2COOC2H5 B1671637 Ethyl acetoacetate CAS No. 141-97-9

Ethyl acetoacetate

Cat. No.: B1671637
CAS No.: 141-97-9
M. Wt: 130.14 g/mol
InChI Key: XYIBRDXRRQCHLP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl acetoacetate (EAA) is a versatile molecule that primarily targets the alpha-carbon in biochemical reactions . The alpha-carbon is adjacent to the carbonyl group in the EAA molecule and is relatively acidic, making it an ideal target for various reactions .

Mode of Action

EAA undergoes keto-enol tautomerism, a process where it interconverts between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group attached to a double-bonded carbon atom) . This tautomerism allows EAA to act as a nucleophile in alkylation, conjugate addition, and condensation reactions . It can form enolates, which are negatively charged species formed by deprotonation of a hydrogen atom on an alpha-carbon . These enolates can then undergo nucleophilic substitution reactions .

Biochemical Pathways

EAA is involved in the acetoacetic ester synthesis pathway, which is comparable to the malonic ester synthesis or the Knoevenagel condensation . After its alkylation and saponification, thermal decarboxylation is also possible . This pathway allows EAA to be used as an intermediate in the synthesis of a wide variety of organic chemical compounds .

Pharmacokinetics

It’s known that eaa is a colorless liquid with a fruity odor . It has a boiling point of 180.8 °C and a density of 1.021 g/cm³ . It’s soluble in water, which may influence its absorption and distribution in the body .

Result of Action

The primary result of EAA’s action is the production of a variety of organic compounds. It’s widely used as a chemical intermediate in the production of many compounds . For instance, after alkylation at the alpha-carbon of EAA followed by hydrolysis and decarboxylation, a variety of methyl ketones can be produced . EAA can also enter into condensation reactions, contributing to the synthesis of pyridines, quinolines, furans, pyrazoles, pyrroles, and purines .

Action Environment

The action of EAA can be influenced by various environmental factors. For instance, the presence of a base is necessary for the formation of enolates . . For example, using a bulky base like LDA or the anionic version of the alkoxy group can prevent unwanted acyl substitution . Furthermore, EAA’s reactivity can be influenced by temperature, as its keto-enol tautomerism is temperature-dependent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetoacetate can be synthesized through the Claisen condensation of ethyl acetate. This involves the reaction of two moles of ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form one mole each of this compound and ethanol . The reaction is typically carried out under reflux conditions .

Industrial Production Methods: On an industrial scale, this compound is produced by treating diketene with ethanol . This method is preferred due to its efficiency and scalability.

Properties

IUPAC Name

ethyl 3-oxobutanoate
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InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3
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InChI Key

XYIBRDXRRQCHLP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)C
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Molecular Formula

C6H10O3, Array
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DSSTOX Substance ID

DTXSID2027092
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Molecular Weight

130.14 g/mol
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Physical Description

Ethyl acetoacetate appears as a colorless liquid with a fruity odor. Flash point 185 °F. Boiling point 365 °F. May cause adverse health effects if ingested or inhaled. May irritate to skin, eyes and mucous membranes. Used in organic synthesis and in lacquers and paints., Liquid, Colorless liquid with a fruity odor; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., clear, colourless to yellow mobile liquid; fruity taste; fruity, sweet, and rum-like odour
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Boiling Point

363 °F at 760 mmHg (USCG, 1999), 180.8 °C AT 760 MM HG, 180.00 to 181.00 °C. @ 760.00 mm Hg, 180.8 °C
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Flash Point

135 °F (USCG, 1999), 184 °F CC (84.4 °C), 70 °C c.c.
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Solubility

SOL IN ABOUT 35 PARTS WATER, SOL IN BENZENE, & CHLOROFORM; MISCIBLE WITH ETHER, & ACETONE, water solubility = 1.11X10+5 mg/l @ 17 °C, 110 mg/mL at 17 °C, Solubility in water, g/100ml at 20 °C: 2.86, miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml water
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Density

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0282 AT 20 °C/4 °C, Relative density (water = 1): 1.021, 1.022-1.027
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Vapor Density

4.48, Relative vapor density (air = 1): 4.48
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Vapor Pressure

0.78 [mmHg], 0.78 MM HG AT 25 °C, Vapor pressure, kPa at 20 °C: 0.1
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Color/Form

COLORLESS LIQUID

CAS No.

141-97-9
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Melting Point

less than -112 °F (USCG, 1999), -45 °C
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Synthesis routes and methods I

Procedure details

In the same way as in Example 1, 60 g (0.21 mol) of tetraisopropyl titanate were reacted with 116.6 g (0.42 mol) of triethyl citrate. The mixture was freed of alcohol under vacuum and 154.6 g of a clear, pale yellow liquid was obtained.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
116.6 g
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Synthesis routes and methods II

Procedure details

In the same manner but replacing 3,4-dimethoxyphenethyl alcohol and aminoacetaldehyde diethyl acetal with equivalent amounts of phenethyl alcohol, Khafagy and Lambooy, cited above, and ethyl acetoacetate, respectively, 1-methyl-1-isochromanacetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5, 2.85, is obtained. Likewise, replacement with equivalent amounts of 1-naphthaleneethanol, M. Mousseron and Nguyen-Phuoc-Du. Bull. Soc. Chim. Fr., 91 (1948), and ethyl acetoacetate, gives 1,2-dihydro-4-methyl-4H-naphtho[2,1-c]-pyran-4-acetic acid ethyl ester, νmaxCHCl3 1720 cm-1, nmr (CDCl3) δ1.5. Hydrogen bromide is a preferred acid catalyst for these latter two preparations.
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Synthesis routes and methods III

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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Synthesis routes and methods IV

Procedure details

Using the same apparatus and procedure as described in Example 1, the onset temperature for a one gram sample of 82.5% di-2-ethylhexyl peroxydicarbonate diluted in OMS was measured. The procedure was repeated with separate samples of the above solution to which ethyl-2-cyclohexanone carboxylate, 2-acetyl cyclohexanone, 2-acetyl cyclopentanone, methyl-2-cycloheptanone carboxylate, ethyl-2-oxocyclopentane carboxylate, dibenzoyl methane, and ethyl-4-methyl-2-cyclohexanone-1-carboxylate had been added. The results are shown in Table II. Results obtained with ethyl acetoacetate, which is disclosed in the prior art, are included for comparison.
[Compound]
Name
di-2-ethylhexyl peroxydicarbonate
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[Compound]
Name
ethyl-2-cyclohexanone carboxylate
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methyl-2-cycloheptanone carboxylate
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl acetoacetate
Reactant of Route 2
Ethyl acetoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl acetoacetate
Reactant of Route 4
Ethyl acetoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl acetoacetate
Reactant of Route 6
Ethyl acetoacetate
Customer
Q & A

Q1: What is the molecular formula and weight of ethyl acetoacetate?

A1: this compound has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: What is the structure of this compound?

A2: this compound exists as a tautomeric mixture of keto and enol forms.

    Q3: How can I characterize this compound using spectroscopic techniques?

    A3: this compound can be characterized using various spectroscopic methods:

    • Infrared (IR) Spectroscopy: The keto form exhibits a characteristic carbonyl (C=O) stretching band around 1740 cm−1 and 1710 cm−1. The enol form displays a C=O stretch at around 1650 cm−1 and a broad O-H stretch. []
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the structure and tautomeric equilibrium. []

    Q4: What is the stability of this compound?

    A4: this compound is generally stable under normal conditions but can undergo hydrolysis in the presence of acids or bases.

    Q5: Is this compound compatible with poly(vinylidene fluoride) (PVF2)?

    A: Research shows that PVF2 and this compound form polymer-solvent compounds, indicating compatibility. These compounds exhibit interesting thermal behavior and morphology. []

    Q6: What are the main catalytic applications of this compound?

    A6: this compound is a valuable reagent in various organic reactions, including:

    • Knoevenagel Condensation: It reacts with aldehydes or ketones in the presence of a base to form α,β-unsaturated esters. [, , ]
    • Biginelli Reaction: It participates in a multicomponent reaction with aldehydes and urea derivatives to synthesize dihydropyrimidinones, important heterocyclic compounds with various biological activities. [, ]

    Q7: How does this compound participate in the Biginelli reaction?

    A: Contrary to previous beliefs, recent studies using NMR spectroscopy support a mechanism where an N-acyliminium ion, formed from the aldehyde and urea, reacts with this compound. This leads to open-chain ureides which cyclize into dihydropyrimidines. []

    Q8: Can this compound be used in green chemistry approaches?

    A: Yes, ionic liquids like 1-(2-aminoethyl)-3-methylimidazolium bromide ([Aemim]Br) can act as both catalyst and solvent in Knoevenagel condensation reactions with this compound, promoting greener synthesis of α,β-unsaturated esters. []

    Q9: Are there other notable reactions involving this compound?

    A9: Yes, this compound plays a crucial role in:

    • Synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles: Utilized with aldehydes, malononitrile, and either acetylacetone/ethyl acetoacetate or pyrazolone/hydrazine, it forms these heterocyclic compounds with the help of task-specific ionic liquid catalysts like [bmim]OH. []
    • Production of fructone: It reacts with ethylene glycol in the presence of various catalysts like L-proline ionic liquid, sulfonated activated carbon, or H3PW6Mo6O40/SiO2 to yield fructone, a popular fragrance compound. [, , ]

    Q10: How does modifying the structure of this compound affect its reactivity?

    A10: Structural modifications can significantly impact reactivity. For instance, replacing the ethyl group with different alkyl chains can alter the steric hindrance and electronic properties, affecting its participation in reactions like Knoevenagel condensation.

    Q11: What analytical techniques are used to study this compound?

    A11:

    • Gas Chromatography (GC): Used to analyze and quantify this compound in reaction mixtures. []
    • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, is employed to quantify this compound in complex matrices like vanilla pod extracts. []

    Q12: What are the applications of this compound beyond organic synthesis?

    A12:

    • Flavoring Agent: this compound contributes to the characteristic aroma of some fruits and is used in food flavorings. []
    • Olfactory System Research: Used as a stimulant to study olfactory responses in animal models like the hypogonadal mouse. []

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.